
Methyllycaconitine
Overview
Description
Methyllycaconitine is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is known for its toxicity to animals, with acute toxicity varying among species . This compound was identified as one of the principal toxins in larkspurs responsible for livestock poisoning in the mountain rangelands of North America . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis and has shown insecticidal properties . Additionally, it has become an important molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .
Preparation Methods
Methyllycaconitine was first isolated from Delphinium brownii . The name “methyl-lycaconitine” was assigned by John Goodson, who isolated the alkaloid in purer form from seeds of Delphinium elatum in 1943 . A more modern isolation procedure involves using seeds of the “garden larkspur,” Consolida ambigua (also referred to as Delphinium ajacis), as the plant source . The compound is soluble in chloroform but does not dissolve well in water . The free base of this compound has not been obtained in crystalline form, and in its amorphous form, it melts ultimately at 128°C . The hydriodide salt has a melting point of 201°C, and the perchlorate salt melts at 195°C .
Chemical Reactions Analysis
Table 1: Key Synthetic Routes for MLA Side-Chain Derivatives
Table 2: Stereochemical Outcomes and NMR Analysis
Functionalization of the AE-Bicyclic Core
Simplified AE-bicyclic analogues (14–21 ) were synthesized to probe structure-activity relationships:
Table 3: Antagonist Activity of MLA Analogues
Analogue | Structural Modification | α7 nAChR Inhibition (1 nM ACh) | Efficacy vs. MLA (1 ) |
---|---|---|---|
16 | Neopentyl ester + piperidine | 53.2 ± 1.9% residual response | 15.7× less potent |
MLA (1 ) | Native structure | 3.4 ± 0.2% residual response | Baseline (IC₅₀ = 2 nM) |
Data from electrophysiological assays on human α7 nAChRs
Implications for Drug Design
MLA’s neopentyl ester and piperidine side-chains are critical for potency. While simplified analogues like 16 show measurable antagonist activity (53% residual response), they remain markedly less potent than native MLA (3.4% residual response) . This highlights the necessity of preserving MLA’s intricate stereochemistry and side-chain interactions for optimal receptor binding.
Experimental data underscore the balance between synthetic accessibility and bioactivity, guiding future optimizations of norditerpenoid alkaloid-based therapeutics.
Scientific Research Applications
Neuropharmacological Applications
1. Cognitive Dysfunction Studies
Methyllycaconitine has been utilized to investigate cognitive dysfunction in animal models. Studies have shown that MLA can induce cognitive deficits comparable to those caused by scopolamine, a well-known muscarinic antagonist. In experiments, MLA administration led to a significant reduction in spontaneous alternation behavior in mice, indicating impaired cognitive function. Notably, treatments with donepezil and galantamine effectively reversed MLA-induced deficits, suggesting its utility in understanding cognitive disorders and testing new therapeutic agents targeting α7 nAChR .
2. Nicotine Dependence Research
Research has demonstrated that this compound plays a crucial role in nicotine dependence studies. In a study involving rats, pretreatment with high doses of MLA significantly reduced nicotine self-administration behaviors, highlighting its potential as a tool for exploring the reinforcing effects of nicotine and the mechanisms underlying nicotine withdrawal . This aspect of MLA research is vital for developing strategies to combat nicotine addiction.
Therapeutic Potential
1. Alzheimer's Disease
This compound has shown promise in preclinical models related to Alzheimer's disease (AD). It appears to alleviate cytotoxic effects induced by amyloid-beta peptides, potentially through the inhibition of autophagy pathways linked to neuronal damage. The ability of MLA to protect against Aβ-induced toxicity positions it as a candidate for further exploration as a therapeutic agent for AD .
2. Spastic Paralysis Treatment
MLA has been investigated for its potential therapeutic applications in treating spastic paralysis. Its antagonistic action on nicotinic receptors may help modulate neuromuscular activities and provide symptomatic relief in conditions characterized by muscle spasticity . While more research is needed to establish effective treatment protocols, initial findings are encouraging.
Insecticidal Properties
This compound exhibits insecticidal properties, making it an interesting compound for agricultural applications. Its toxicity towards certain insect species suggests potential use as a natural pesticide, contributing to integrated pest management strategies .
Summary of Key Findings
Mechanism of Action
Methyllycaconitine exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . It acts as an antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR), inhibiting the binding of acetylcholine and other ligands to these receptors . This interaction leads to the blockade of nicotinic currents, which can influence neuronal excitability and cell signaling mechanisms . The compound’s specific, concentration-dependent, reversible, and voltage-independent antagonism makes it a valuable tool for studying the pharmacology of nAChRs .
Comparison with Similar Compounds
Methyllycaconitine is unique among diterpenoid alkaloids due to its specific antagonism of the α7 neuronal nicotinic acetylcholine receptor . Similar compounds include other diterpenoid alkaloids found in Delphinium species, such as deltaline, this compound, and lycoctonine . These compounds share similar structural features and biological activities but differ in their specific interactions with molecular targets and their pharmacological properties . This compound’s unique ability to act as a specific α7nAChR antagonist sets it apart from other diterpenoid alkaloids .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of methyllycaconitine (MLA) in modulating nicotinic acetylcholine receptors (nAChRs)?
MLA is a selective antagonist of α7-subtype nAChRs, binding competitively to inhibit acetylcholine-mediated ion channel opening. Its specificity arises from structural interactions with the receptor’s orthosteric site, which can be validated using radioligand binding assays (e.g., [³H]-MLA displacement) and electrophysiological recordings in α7-expressing cell lines . Methodologically, knockout models (e.g., α7 nAChR-deficient mice) are critical to confirm receptor specificity .
Q. How should researchers document MLA use in experimental protocols to ensure reproducibility?
Include MLA’s source (manufacturer, catalog number), purity (>98% by HPLC), batch-specific COA, and storage conditions (e.g., -20°C in citrate buffer). Doses should be justified via dose-response curves, with vehicle controls (e.g., citrate buffer alone) to rule out solvent effects. Refer to ICMJE standards for chemical documentation .
Q. What are the key in vivo models for studying MLA’s effects on cognitive functions?
Rodent models of spatial memory (e.g., Morris water maze) and fear conditioning are standard. MLA is administered intracerebroventricularly or systemically, with dose ranges (0.1–10 mg/kg) validated for α7 nAChR blockade. Long-term memory enhancement in carotid artery occlusion models highlights its context-dependent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in MLA’s reported efficacy across neuroprotection studies?
Discrepancies may arise from differences in species, administration routes, or disease models (e.g., Alzheimer’s vs. ischemic injury). A systematic review approach (PRISMA guidelines) should assess confounding variables like dosing schedules and co-administered drugs. Meta-analyses require homogeneity in outcome measures (e.g., neuronal survival rates) .
Q. What experimental designs are optimal for isolating MLA’s α7 nAChR antagonism from off-target effects?
Use dual approaches:
- Pharmacological validation : Co-application with α7 agonists (e.g., PNU-120596) to test reversibility.
- Genetic validation : Compare wild-type and α7 nAChR knockout models in behavioral or electrophysiological assays . Include negative controls (e.g., α4β2 nAChR-selective antagonists) to exclude cross-reactivity.
Q. How can synthetic analogs of MLA improve receptor subtype specificity or pharmacokinetic properties?
Structural modifications, such as replacing the (S)-2-methylsuccinimidobenzoyl group with cyclohexyl or phenyl variants, alter binding affinity. Synthesis protocols involve acylation of lycoctonine derivatives, followed by purity validation via NMR and mass spectrometry. In silico docking studies (e.g., AutoDock Vina) predict analog-receptor interactions .
Q. What statistical methods address variability in MLA’s dose-response relationships across studies?
Apply mixed-effects models to account for inter-study heterogeneity. Sensitivity analyses should exclude outliers, and Bayesian meta-regression can adjust for covariates like animal age or strain. Report 95% confidence intervals for EC₅₀ values .
Q. Methodological Best Practices
Q. How should raw data from MLA experiments be curated for transparency?
- Appendices : Include raw electrophysiological traces, HPLC chromatograms, and behavioral scoring sheets.
- Metadata : Document equipment settings (e.g., patch-clamp amplifier parameters) and environmental controls (e.g., room temperature during trials) .
Q. What ethical guidelines apply to MLA studies involving animal models?
Follow ARRIVE 2.0 guidelines for reporting, including sample size justification (power analysis) and humane endpoints (e.g., maximal tumor size in oncological models). IACUC protocols must detail MLA’s potential adverse effects (e.g., seizures at high doses) .
Q. How can conflicting findings about MLA’s role in synaptic plasticity be reconciled?
Conduct a multi-lab replication study using standardized protocols (e.g., identical MLA batches, C57BL/6 mice). Pre-register hypotheses and analysis plans to reduce bias. Confounders like stress hormone levels (corticosterone) should be measured and controlled .
Properties
Molecular Formula |
C37H50N2O10 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-VTLKBQQISA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Synonyms |
methyllycaconitine methyllycaconitine hydrochloride methyllycaconitine hydroiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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